

Application Notes and Protocols for the Analysis of Febuxostat Impurity 6

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Compound of Interest

Compound Name: *Febuxostat impurity 6*

Cat. No.: *B602056*

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Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia in patients with gout. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. **Febuxostat impurity 6**, identified as Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (CAS No: 1271738-74-9), is a potential process-related impurity or degradation product that requires careful monitoring.

These application notes provide a detailed protocol for the identification and quantification of **Febuxostat impurity 6** in drug substances and formulations using high-performance liquid chromatography (HPLC). The methodology is based on established principles for the analysis of related substances of Febuxostat and has been adapted to specifically address the testing of impurity 6.

Data Presentation

The following tables summarize the typical quantitative data associated with the analytical method for **Febuxostat impurity 6**. These values are indicative and may vary based on the specific instrumentation and laboratory conditions. Method validation should be performed to establish performance characteristics in-house.

Table 1: Chromatographic System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor (T) for Febuxostat and Impurity 6	Not more than 2.0
Theoretical Plates (N) for Febuxostat and Impurity 6	Not less than 2000
Resolution (Rs) between Febuxostat and Impurity 6	Not less than 2.0
% RSD for six replicate injections of standard solution	Not more than 5.0% for peak area

Table 2: Method Validation Data for **Febuxostat Impurity 6**

Parameter	Result
Limit of Detection (LOD)	< 0.1 µg/mL
Limit of Quantitation (LOQ)	< 0.3 µg/mL
Linearity Range	LOQ to 150% of the specification limit
Correlation Coefficient (r^2)	> 0.999
Accuracy (% Recovery)	98.0% - 102.0%

Experimental Protocols

This section details the recommended methodology for the analysis of **Febuxostat impurity 6**.

Materials and Reagents

- Febuxostat Reference Standard (RS)
- **Febuxostat Impurity 6** Reference Standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)

- Triethylamine (AR grade)
- Orthophosphoric acid (AR grade)
- Water (Milli-Q or equivalent)

Chromatographic Conditions

A gradient reverse-phase HPLC method is recommended for the separation and quantification of Febuxostat and its impurities, including impurity 6.

Parameter	Condition
Instrument	High-Performance Liquid Chromatograph with UV detector
Column	Exsil ODS-B (250 x 4.6 mm, 5 µm) or equivalent C18 column
Mobile Phase A	0.1% v/v Triethylamine in water, pH adjusted to 2.5 with Orthophosphoric acid.
Mobile Phase B	Acetonitrile:Methanol (80:20 v/v) with 0.1% v/v Orthophosphoric acid.
Gradient Program	Time (min)
0	
10	
25	
35	
40	
45	
Flow Rate	1.0 mL/min
Detection Wavelength	315 nm
Injection Volume	10 µL
Column Temperature	35°C
Run Time	45 minutes

Preparation of Solutions

- Diluent: Acetonitrile and water in the ratio of 80:20 (v/v).
- Standard Stock Solution: Accurately weigh and transfer about 10 mg of Febuxostat RS and 1 mg of **Febuxostat Impurity 6** RS into a 100 mL volumetric flask. Add about 70 mL of diluent,

sonicate to dissolve, and dilute to volume with the diluent.

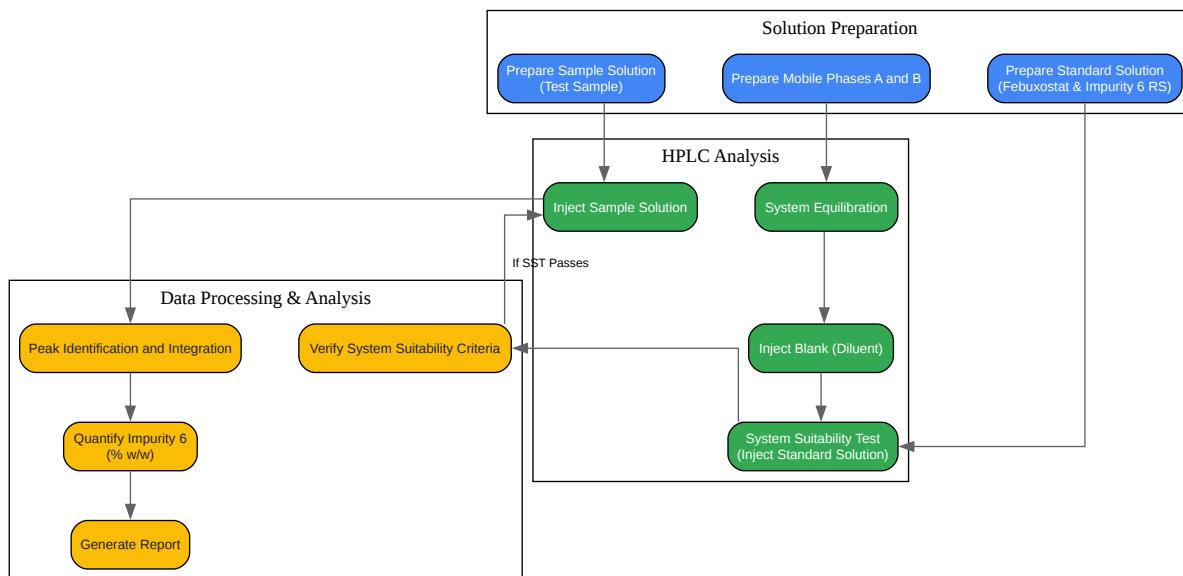
- Standard Solution (for system suitability and quantification): Dilute 1.0 mL of the Standard Stock Solution to 100 mL with the diluent. This provides a solution containing approximately 0.1 mg/mL of Febuxostat and 0.01 mg/mL of Impurity 6.
- Sample Solution: Accurately weigh and transfer a quantity of the test sample equivalent to 50 mg of Febuxostat into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 20 minutes with intermittent shaking to ensure complete dissolution, and then dilute to volume with the diluent.

Analytical Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
- Inject the diluent as a blank to ensure the absence of interfering peaks.
- Inject the Standard Solution five or six times and verify that the system suitability parameters (as listed in Table 1) are met.
- Inject the Sample Solution in duplicate.
- Calculate the percentage of **Febuxostat impurity 6** in the sample using the following formula:

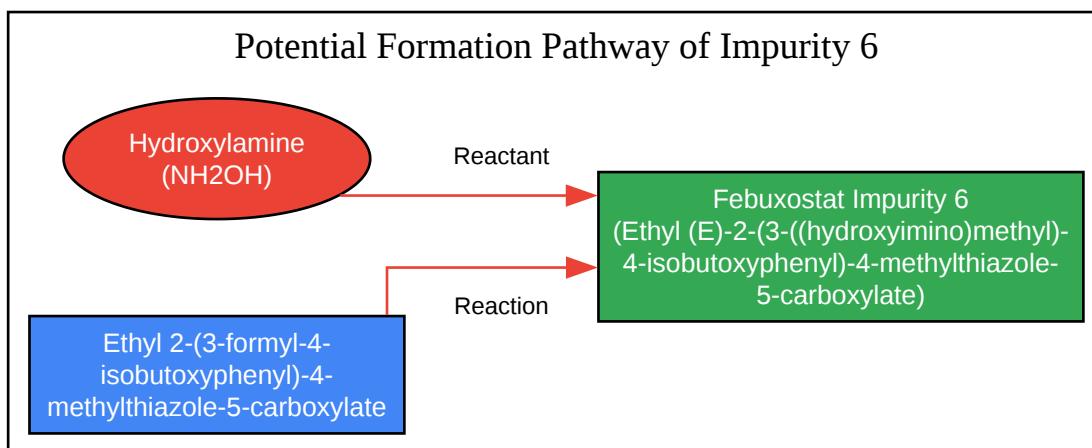
Mandatory Visualization

The following diagrams illustrate the logical workflow of the analytical protocol and a potential synthetic pathway leading to the formation of **Febuxostat impurity 6**.



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Caption: Experimental workflow for the analysis of **Febuxostat impurity 6**.



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Caption: Postulated formation pathway of **Febuxostat impurity 6**.

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